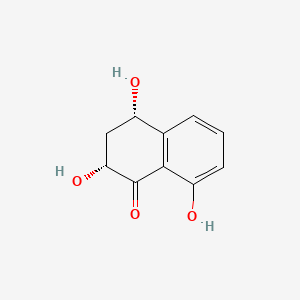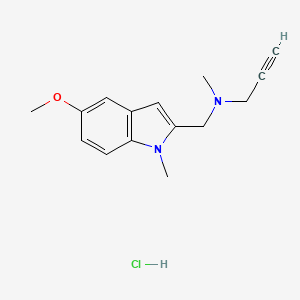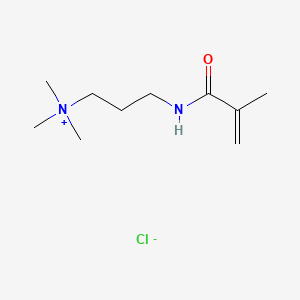
甲基丙烯酰胺丙基三甲基氯化铵
描述
Methacrylamidopropyltrimethylammonium chloride (MAPTAC) is a quaternary ammonium compound that has been widely used in various scientific research applications due to its unique properties. It is a water-soluble cationic monomer that can be polymerized to form a variety of functional polymers.
科学研究应用
铁氰化物的选择性载体: 聚(N-异丙基丙烯酰胺-共-MAPTAC) 微凝胶中的 MAPTAC 作为三价六氰合铁(III)(铁氰化物)的选择性载体,在电化学和传感器应用中显示出潜力 (Mergel 等,2014).
水溶性季铵盐聚合物作为药物载体: 基于 MAPTAC 的共聚物可以与阴离子药物结合形成水不溶性复合物,证明了它们在控释药物应用中的潜力 (Konar 和 Kim,1998).
pH 可调荧光响应: 用 MAPTAC 合成的喹啉标记水溶性共聚物表现出 pH 控制的颜色变化,可用于设计 pH 响应材料 (Thivaios 等,2016).
基质金属蛋白酶抑制: 甲基丙烯酰氧基乙基十六烷基二甲基氯化铵 (DMAE-CB) 是一种相关化合物,显示出抑制基质金属蛋白酶的功效,表明其在牙科粘合剂中用于增强耐久性 (Liu 等,2013).
调整抗菌活性和生物相容性: 羟丙基三甲基氯化铵壳聚糖,以不同的季铵盐取代水平合成,表现出显着的抗菌活性和生物相容性 (Peng 等,2010).
胶束溶液中的聚合: 由包括苄基二甲基苯基氯化铵和十二烷基三甲基氯化铵在内的阳离子表面活性剂的胶束溶液诱导的甲基丙烯酸甲酯聚合,导致高分子量聚合物的产生 (Aoki 和 Nakamae,1994).
阳离子共聚物的溶胀行为: 2-羟乙基甲基丙烯酸甲酯与 (3-甲基丙烯酰氨基丙基) 三甲基氯化铵的共聚物表现出对离子强度和 pH 敏感的溶胀行为,可用于药物递送系统 (Peppas 和 Foster,1994).
安全和危害
Methacrylamidopropyltrimethylammonium chloride is not intended for human or veterinary use and is for research use only. It is advised to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water for at least 15 minutes and seek immediate medical attention .
作用机制
Target of Action
Methacrylamidopropyltrimethylammonium chloride (MAPTAC) is a cationic monomer . Its primary targets are the negatively charged surfaces or molecules, where it can form ionic bonds due to its positive charge .
Mode of Action
MAPTAC interacts with its targets through ionic bonding. The presence of the trimethylammonium group in MAPTAC allows it to form strong electrostatic interactions with negatively charged surfaces or molecules . This interaction can result in changes in the physical and chemical properties of the target, such as increased solubility, stability, or reactivity .
Biochemical Pathways
The specific biochemical pathways affected by MAPTAC can vary depending on the application. In the synthesis of charge-balanced polyampholytic random copolymers for gel electrolytes in Zinc-air batteries, MAPTAC can enhance ionic conductivity, stability, and compatibility with the electrochemical system .
Pharmacokinetics
Due to its water solubility , it is expected to have good bioavailability when administered in aqueous solutions.
Result of Action
The molecular and cellular effects of MAPTAC’s action depend on its application. For instance, in the synthesis of polymers, MAPTAC can improve the polymer’s properties such as hydrophilicity, pH responsiveness, and ability to form complexes with other molecules .
Action Environment
The action, efficacy, and stability of MAPTAC can be influenced by various environmental factors. For example, the pH of the environment can affect the degree of ionization of MAPTAC, thereby influencing its reactivity . Additionally, temperature can affect the rate of reactions involving MAPTAC .
生化分析
Biochemical Properties
Methacrylamidopropyltrimethylammonium chloride plays a significant role in biochemical reactions due to its cationic nature. The presence of the quaternary ammonium group confers a positive charge to the monomer, allowing it to interact with negatively charged biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the formation of polyelectrolyte complexes and multilayer films . Methacrylamidopropyltrimethylammonium chloride is known to interact with enzymes involved in radical polymerization, enhancing the stability and efficiency of the polymerization process .
Cellular Effects
Methacrylamidopropyltrimethylammonium chloride has been shown to influence various cellular processes. Its cationic nature allows it to interact with cell membranes, potentially disrupting membrane integrity and affecting cell signaling pathways. This compound can also influence gene expression by interacting with DNA and transcription factors . Additionally, methacrylamidopropyltrimethylammonium chloride can affect cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of methacrylamidopropyltrimethylammonium chloride involves its interaction with biomolecules at the molecular level. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and enzymes, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by binding to DNA and influencing the activity of transcription factors . Furthermore, methacrylamidopropyltrimethylammonium chloride can form polyelectrolyte complexes with other charged molecules, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methacrylamidopropyltrimethylammonium chloride can change over time. This compound is known to be stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Over time, methacrylamidopropyltrimethylammonium chloride can undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that this compound can have persistent effects on cellular processes, including gene expression and metabolism .
Dosage Effects in Animal Models
The effects of methacrylamidopropyltrimethylammonium chloride can vary with different dosages in animal models. At low doses, this compound can enhance cellular function by interacting with metabolic enzymes and improving their activity . At high doses, methacrylamidopropyltrimethylammonium chloride can have toxic effects, including disruption of cell membranes, inhibition of enzyme activity, and alterations in gene expression . Threshold effects have been observed, with certain dosages leading to significant changes in cellular processes .
Metabolic Pathways
Methacrylamidopropyltrimethylammonium chloride is involved in various metabolic pathways. It interacts with enzymes involved in radical polymerization, enhancing the efficiency of the polymerization process . This compound can also affect metabolic flux by interacting with metabolic enzymes and altering their activity . Additionally, methacrylamidopropyltrimethylammonium chloride can influence metabolite levels by affecting the stability and function of metabolic enzymes .
Transport and Distribution
Methacrylamidopropyltrimethylammonium chloride is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its cationic nature allows it to bind to negatively charged sites on cell membranes and other biomolecules, facilitating its transport and distribution . This compound can also accumulate in specific cellular compartments, affecting its localization and function .
Subcellular Localization
The subcellular localization of methacrylamidopropyltrimethylammonium chloride is influenced by its cationic nature and interactions with biomolecules. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its activity and function, influencing various cellular processes .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methacrylamidopropyltrimethylammonium chloride involves the reaction of methacrylamide with propyltrimethylammonium chloride in the presence of a suitable catalyst.", "Starting Materials": [ "Methacrylamide", "Propyltrimethylammonium chloride", "Catalyst" ], "Reaction": [ "Dissolve methacrylamide in water and add propyltrimethylammonium chloride to the solution", "Add the catalyst to the solution and stir for several hours at room temperature", "Heat the solution to 60-70°C and continue stirring for several more hours", "Cool the solution and filter the resulting precipitate", "Wash the precipitate with water and dry in a vacuum oven to obtain Methacrylamidopropyltrimethylammonium chloride as a white solid" ] } | |
| 51410-72-1 | |
分子式 |
C10H21ClN2O |
分子量 |
220.74 g/mol |
IUPAC 名称 |
2-methyl-N-[3-(trimethylazaniumyl)propyl]prop-2-enimidate;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;/h1,6-8H2,2-5H3;1H |
InChI 键 |
UZNHKBFIBYXPDV-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)C.[Cl-] |
规范 SMILES |
CC(=C)C(=NCCC[N+](C)(C)C)[O-].Cl |
| 51410-72-1 | |
物理描述 |
Liquid |
Pictograms |
Irritant |
相关CAS编号 |
68039-13-4 |
同义词 |
MAPTAC methacrylamidopropyltrimethylammonium chloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of MAPTAC?
A1: Methacrylamidopropyltrimethylammonium chloride has the molecular formula C10H21ClN2O and a molecular weight of 220.73 g/mol.
Q2: Are there any spectroscopic data available for MAPTAC?
A2: Yes, Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are commonly used to characterize MAPTAC. These techniques help identify characteristic functional groups and confirm the polymer structure. [, ]
Q3: Is MAPTAC compatible with other materials?
A3: MAPTAC has been successfully incorporated into various materials, including hydrogels, acrylic resins, and polyvinyl alcohol-based systems. [, , ]
Q4: How does MAPTAC affect the properties of these materials?
A4: Incorporating MAPTAC can enhance material properties such as hydrophilicity, swelling capacity, mechanical strength, and antimicrobial activity. [, , , ]
Q5: What are the main applications of MAPTAC?
A5: MAPTAC finds applications in various fields such as:
- Water treatment: As a flocculant for removing pollutants from wastewater due to its cationic charge. [, , ]
- Biomedical field: In drug delivery systems, antimicrobial coatings, and gene delivery systems. [, ]
- Agriculture: As a component of controlled-release fertilizer systems. []
- Material science: In the development of humidity sensors and other functional materials. [, ]
Q6: How does MAPTAC interact with its targets?
A6: The interaction mechanism depends on the specific application. For example:
- Flocculation: MAPTAC, with its cationic charge, neutralizes the negative charge of pollutants in wastewater, promoting their aggregation and removal. [, ]
- Antimicrobial activity: The positively charged quaternary ammonium group in MAPTAC can disrupt bacterial cell membranes, leading to cell death. []
- Dye adsorption: Cationic MAPTAC-containing hydrogels can effectively adsorb anionic dyes through electrostatic interactions. []
Q7: How is MAPTAC polymerized?
A8: MAPTAC is typically polymerized via free radical polymerization, often in combination with other monomers to form copolymers. This process allows tailoring the final polymer properties for specific applications. [, , , , ]
Q8: What are common comonomers used with MAPTAC?
A8: Common comonomers include:
- Acrylamide (AAm): To create hydrogels with tunable swelling properties. [, , ]
- Acrylic acid (AAc): To introduce pH-responsive behavior in hydrogels. []
- 2-Hydroxyethyl methacrylate (HEMA): To synthesize hydrogels for drug and gene delivery applications. []
Q9: How does the copolymerization affect the properties of MAPTAC?
A10: Copolymerization significantly impacts MAPTAC's properties. For example, incorporating hydrophobic comonomers like styrene can influence the polymer's solubility and self-assembly behavior in aqueous solutions. []
Q10: How do different initiators affect the polymerization of MAPTAC?
A11: The choice of initiator can impact the polymerization rate, molecular weight, and properties of the resulting polymer. Both cationic and anionic initiators like potassium persulfate (KPS) have been successfully utilized. [, ]
Q11: How does the charge density of MAPTAC-containing polymers affect their properties?
A11: Charge density plays a crucial role. For example:
- Adsorption: Higher cationic charge density in hydrogels often leads to increased adsorption capacity for anionic species. [, ]
- Flocculation: Optimal charge density is crucial for efficient flocculation, as it influences the interaction with negatively charged pollutants. [, ]
- Polyelectrolyte complexation: The charge density of MAPTAC-containing polymers affects their interaction with oppositely charged species, impacting complex formation and properties. [, , ]
Q12: What is the environmental impact of using MAPTAC?
A13: While MAPTAC offers numerous benefits, its potential environmental impact needs consideration. Research on its biodegradability and ecotoxicological effects is crucial to ensure responsible use and disposal. [, ]
Q13: Are there any strategies for mitigating the environmental impact of MAPTAC?
A14: Developing biodegradable analogs of MAPTAC and exploring efficient recycling and waste management strategies are essential steps toward mitigating its environmental footprint. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


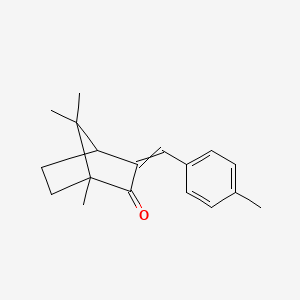
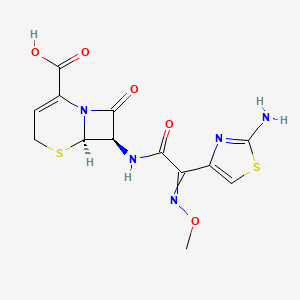
![2-Nitro-7-methoxynaphtho[2,1-b]furan](/img/structure/B1202833.png)
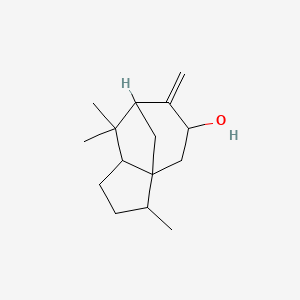

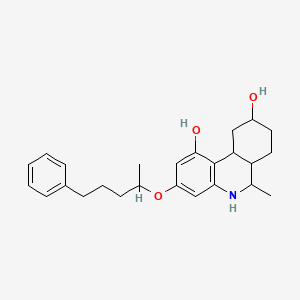
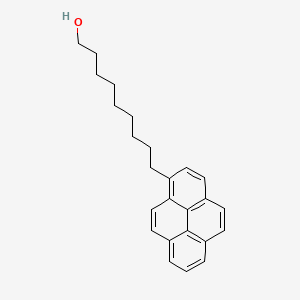
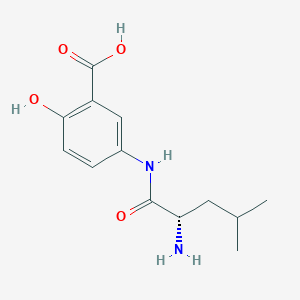
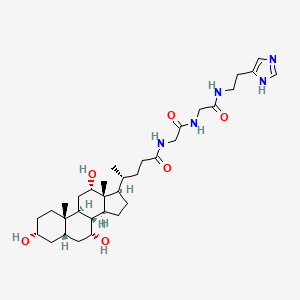
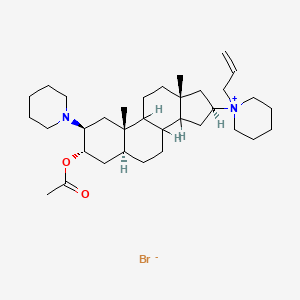

![4-[2-(4-Fluorophenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B1202852.png)
